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Introduction
RNF114 (Ring Finger Protein 114), also known as ZNF313, is a RING-type E3 ubiquitin ligase

that has emerged as a critical regulator in a multitude of cellular processes.[1][2] Its

involvement spans from cell cycle control and apoptosis to innate and adaptive immunity, as

well as the DNA damage response.[3][4][5] Dysregulation of RNF114 has been implicated in

various diseases, including cancer, psoriasis, and viral infections, making it an attractive target

for therapeutic development.[4][5][6] This technical guide provides an in-depth overview of the

core functions and mechanisms of RNF114, supported by quantitative data, detailed

experimental protocols, and visual representations of its signaling pathways.

Core Functions of RNF114
RNF114 is a multifaceted E3 ligase that participates in a wide array of biological processes

through the ubiquitination of specific substrate proteins.[3] Its functions are integral to

maintaining cellular homeostasis and responding to various stressors.

DNA Damage Response and Genomic Stability
A pivotal role of RNF114 is in the DNA damage response (DDR). It acts as a reader of ADP-

ribosylation signals at sites of DNA damage, a function mediated by its C-terminal zinc finger

domains.[7][8][9] Specifically, RNF114 recognizes a hybrid ADP-ribose-ubiquitin (ADPr-Ub)
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modification on substrate proteins.[7][8] This recognition is crucial for the subsequent

ubiquitination of target proteins, a process that is essential for efficient DNA repair.[7]

One of the key substrates of RNF114 in the DDR is PARP1 (Poly [ADP-ribose] polymerase 1).

RNF114 ubiquitinates PARP1, leading to its removal from damaged chromatin.[9] Inhibition of

RNF114 results in the "trapping" of PARP1 on DNA, a mechanism that is synthetically lethal in

cancers with BRCA1/2 mutations.[5][9] This has positioned RNF114 as a promising target for

cancer therapy, particularly for overcoming resistance to PARP inhibitors.[5][9]

Regulation of Immune Signaling
RNF114 is a key modulator of both innate and adaptive immunity. It functions as a negative

regulator of NF-κB signaling by promoting the ubiquitination and stabilization of the NF-κB

inhibitor, TNFAIP3 (also known as A20).[1][10][11] By stabilizing A20, RNF114 dampens the

inflammatory response mediated by NF-κB.[1][10]

In the context of innate immunity, RNF114 targets the mitochondrial antiviral-signaling protein

(MAVS) for proteasomal degradation, thereby inhibiting cellular responses to double-stranded

RNA (dsRNA) and subsequent interferon production.[3][12] This function highlights RNF114's

role in preventing excessive inflammatory responses to viral infections. Conversely, some

studies suggest a positive regulatory role in T-cell activation, indicating a complex and context-

dependent function in immunity.

Cell Cycle Control and Senescence
RNF114 plays a role in cell cycle progression by targeting cyclin-dependent kinase inhibitors

for degradation.[3] Substrates such as CDKN1A (p21), CDKN1B (p27), and CDKN1C (p57) are

ubiquitinated by RNF114, which promotes their degradation and facilitates the G1-to-S phase

transition.[3] This activity of RNF114 helps to suppress cellular senescence.[3]

Maternal-to-Zygotic Transition
RNF114 has been shown to be essential for the maternal-to-zygotic transition (MZT) in early

embryonic development.[7][13][14] It mediates the degradation of maternal proteins, such as

TAB1 and CBX5, which is a prerequisite for the activation of the zygotic genome.[7][14]

Knockdown of RNF114 in mouse oocytes leads to developmental arrest at the two-cell stage.

[13]
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Mechanism of RNF114 E3 Ligase Activity
RNF114 is a multi-domain protein that functions as both a "reader" and a "writer" of post-

translational modifications, a characteristic that is central to its mechanism of action.[7][15]

Domain Architecture and Function
The canonical structure of RNF114 includes an N-terminal RING (Really Interesting New Gene)

domain, followed by three zinc finger (ZF) domains and a C-terminal Ubiquitin-Interacting Motif

(UIM).[5][9]

RING Domain: This domain is responsible for recruiting an E2 ubiquitin-conjugating enzyme

loaded with ubiquitin, which is the "writer" function.[16]

Zinc Finger Domains (ZF2 and ZF3): These domains are crucial for recognizing and binding

to ADP-ribose moieties on substrate proteins, representing the "reader" function.[3][8]

Ubiquitin-Interacting Motif (UIM): The UIM domain binds to ubiquitin, which, in conjunction

with the zinc fingers, allows for the specific recognition of the hybrid ADPr-Ub modification.[3]

[8][16]

The "Reader-Writer" Mechanism
The catalytic cycle of RNF114 involves a sophisticated interplay between its domains:

Recognition (Reading): At sites of DNA damage, PARP enzymes add ADP-ribose chains to

proteins. The Deltex (DTX) family of E3 ligases then links ubiquitin to this ADP-ribose,

creating a hybrid ADPr-Ub signal.[9] The ZF2/3 and UIM domains of RNF114 cooperatively

bind to this ADPr-Ub modification on a substrate protein.[3][7][8]

Recruitment and Ubiquitination (Writing): This binding event recruits RNF114 to the

substrate. The N-terminal RING domain of RNF114 then recruits an E2-ubiquitin conjugate.

[16]

Chain Elongation: RNF114 specifically catalyzes the formation of K11-linked ubiquitin chains

on the substrate-associated ubiquitin.[2][3][15] This K11-linked polyubiquitination can signal

for proteasomal degradation or other downstream events.[15]
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Signaling Pathways and Experimental Workflows
RNF114 in the DNA Damage Response
The following diagram illustrates the role of RNF114 in the PARP-dependent DNA damage

response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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